![molecular formula C15H8N2O3S2 B12853255 Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)
Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone is a heterocyclic compound that features both furan and thiazole rings These rings are known for their significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with another molecule of furan-2-carbaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution often uses reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitution uses reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Furanones and thiazole oxides.
Reduction: Dihydrothiazoles and reduced furan derivatives.
Substitution: Halogenated furans and thiazoles, as well as other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone.
Thiosemicarbazide: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
This compound is unique due to its combination of furan and thiazole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H8N2O3S2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone |
InChI |
InChI=1S/C15H8N2O3S2/c18-13(14-16-9(7-21-14)11-3-1-5-19-11)15-17-10(8-22-15)12-4-2-6-20-12/h1-8H |
InChI-Schlüssel |
ODEUQQXZLODYAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CSC(=N2)C(=O)C3=NC(=CS3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



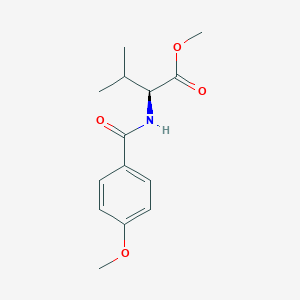
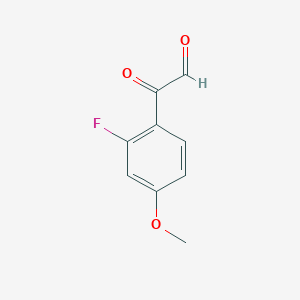
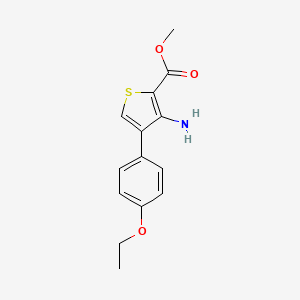
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
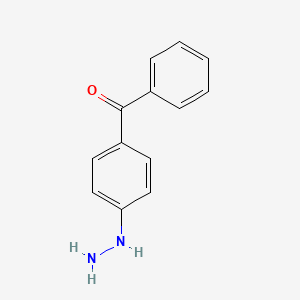
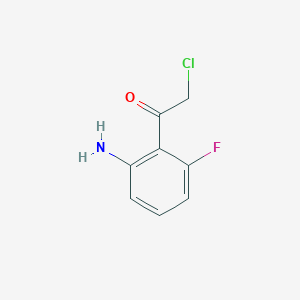


![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)
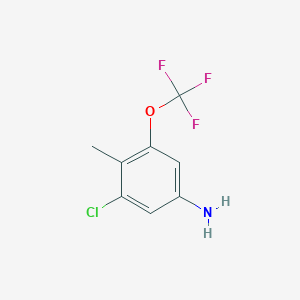
![(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B12853244.png)


